3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-12(10-2-6-19-9-10)1-5-14-13(17)15-11-3-7-18-8-4-11/h2,6,9,11-12,16H,1,3-5,7-8H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLICFDISYXWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting with the preparation of the furan ring and the oxanyl urea moiety. One common method involves the reaction of furan-3-carboxaldehyde with a suitable hydroxypropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with oxan-4-yl isocyanate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The hydroxypropyl group can be reduced to form corresponding alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-3-carboxylic acid derivatives, while reduction of the hydroxypropyl group results in the formation of alcohols.
Scientific Research Applications
3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group are believed to play key roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate inflammatory responses and inhibit microbial growth.
Comparison with Similar Compounds
Analysis :
- The oxane group likely improves aqueous solubility over Sorafenib’s trifluoromethylphenyl group, which is highly lipophilic .
Functional Analogs: Heterocyclic Anticoagulants
While this compound lacks reported anticoagulant activity, Tioclomarol (), a coumarin derivative with chlorophenyl and chlorothienyl groups, highlights the role of heterocycles in anticoagulant design. However, urea derivatives typically lack the dicoumarol-like vitamin K antagonism of coumarins, suggesting divergent mechanisms .
Research Findings and Hypotheses
- Metabolic Stability : The furan-3-yl group may reduce oxidative metabolism compared to phenyl rings, as seen in furan-containing kinase inhibitors .
- Gaps in Data: No peer-reviewed studies specifically address this compound’s bioactivity. Current comparisons rely on structural extrapolation and known urea derivative pharmacology.
Biological Activity
3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a furan ring, a hydroxypropyl group, and a urea moiety, which are significant for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression. The urea group is known for its ability to form hydrogen bonds, which may facilitate binding to target proteins.
Antitumor Activity
Research indicates that derivatives of urea compounds often exhibit antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.
| Compound | Activity | Reference |
|---|---|---|
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Low therapeutic activity but high mutagenicity | |
| Urea derivatives | Inhibition of ALK-positive tumors |
Cytotoxicity Studies
Cytotoxic effects have been evaluated using various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
- In Vitro Studies : A study evaluated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated a significant reduction in cell viability at higher concentrations, indicating potential for use as an anticancer agent.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in the furan ring or alterations to the hydroxypropyl group may enhance or diminish its efficacy.
| Modification | Effect on Activity |
|---|---|
| Increased hydrophobicity | Enhanced binding affinity |
| Altered functional groups | Variable cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
